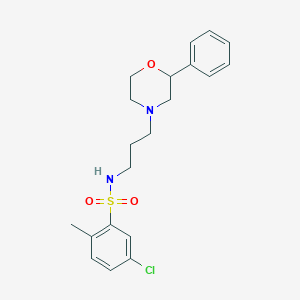

5-chloro-2-methyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-chloro-2-methyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide, also known as CP-544326, is a chemical compound that belongs to the class of sulfonamide-based compounds. It is a potent and selective inhibitor of the chemokine receptor CXCR2, which is involved in the migration and activation of immune cells. CP-544326 has been extensively studied for its potential use in the treatment of various inflammatory and autoimmune diseases.

Aplicaciones Científicas De Investigación

Antimicrobial and Anti-HIV Activity

Research has demonstrated that certain benzenesulfonamides, including variants similar to the specified compound, exhibit potent antimicrobial and anti-HIV activities. For instance, Iqbal et al. (2006) synthesized benzenesulfonamides bearing a 1,3,4-oxadiazole moiety, which showed promising in vitro antimicrobial and anti-HIV activity, indicating their potential use in treating infectious diseases (Iqbal et al., 2006).

Herbicide Selectivity in Agriculture

Chlorsulfuron, a compound related to the specified chemical, is effective as a herbicide in cereals due to its selective action. Sweetser et al. (1982) discovered that certain plants can metabolize chlorsulfuron into an inactive product, providing insights into its selectivity as a herbicide (Sweetser et al., 1982).

Structural and Molecular Studies

Structural and molecular studies of benzenesulfonamides have been conducted to understand their properties better. Rublova et al. (2017) synthesized and characterized sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, contributing to the understanding of their structural and kinetic properties (Rublova et al., 2017).

Synthesis and Applications in Organic Chemistry

The synthesis and applications of benzenesulfonamides in organic chemistry have been explored. Miura et al. (1998) investigated the oxidative cross-coupling of N-(2‘-Phenylphenyl)benzenesulfonamides with alkenes, demonstrating their utility in producing various derivatives (Miura et al., 1998).

Potential in Cognitive Enhancement

Research has also explored the cognitive-enhancing properties of certain benzenesulfonamides. Hirst et al. (2006) found that SB-399885, a compound structurally related to the specified chemical, exhibited cognitive-enhancing properties in animal models, indicating its potential use in treating disorders characterized by cognitive deficits (Hirst et al., 2006).

Propiedades

IUPAC Name |

5-chloro-2-methyl-N-[3-(2-phenylmorpholin-4-yl)propyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25ClN2O3S/c1-16-8-9-18(21)14-20(16)27(24,25)22-10-5-11-23-12-13-26-19(15-23)17-6-3-2-4-7-17/h2-4,6-9,14,19,22H,5,10-13,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYQVBNMEVAJXEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCCN2CCOC(C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-2-methyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2837975.png)

![2-Bromo-3-methyl-1-[3-(2,4,6-trimethylphenyl)-[1,2,3,5]oxatriazolo[3,2-b]benzotriazol-5-yl]butan-1-one](/img/no-structure.png)

![6-[(2-Chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2837979.png)

![2-{5-Methylthieno[2,3-b]thiophen-3-yl}ethan-1-amine hydrochloride](/img/structure/B2837981.png)

![N-(4-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2837983.png)

![3-[(4-chlorobenzoyl)amino]pyrazine-2-carboxylic Acid](/img/structure/B2837988.png)

![ethyl 2-(2-(2-(thiophene-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)benzoate](/img/structure/B2837990.png)